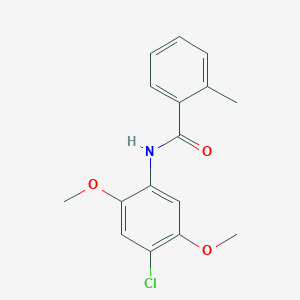

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

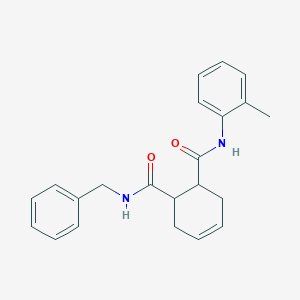

Synthesis Analysis

The synthesis of related benzamide compounds often involves acylation reactions, where an amine reacts with an acid chloride or carboxylic acid in the presence of suitable catalysts and conditions. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, showcasing a typical approach for synthesizing benzamide derivatives (Al Mamari & Al Lawati, 2019).

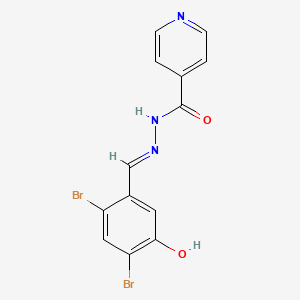

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives has revealed the impact of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. For example, N-3-hydroxyphenyl-4-methoxybenzamide's molecular structure was determined by X-ray diffraction and DFT calculations, highlighting the minor effect of crystal packing and dimerization on bond lengths and angles but a significant effect on dihedral angles and aromatic ring rotation (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, indicating a diverse chemical reactivity profile. The reductive chemistry of benzamide derivatives, like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, involves oxygen-inhibited enzymatic reduction and radiolytic reduction, leading to different toxic products that can be utilized in cancer therapy (Palmer et al., 1995).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability play crucial roles in the application and handling of chemical compounds. While specific data on N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide's physical properties are not directly available, related studies on benzamide derivatives provide insights into methodologies for determining these properties.

Chemical Properties Analysis

The chemical properties of benzamide compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the substituents on the benzamide ring. The synthesis and characterization of tritium-labeled benzamide derivatives, for instance, provide valuable information on their chemical properties and potential applications in biological studies (Hong et al., 2015).

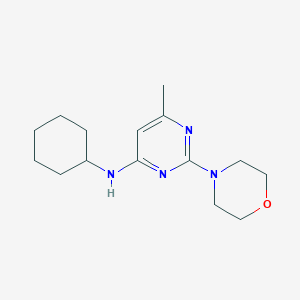

Wissenschaftliche Forschungsanwendungen

Synthetic Opioid Research : The search for synthetic opioids as alternatives to opium-based derivatives has led to the development and investigation of various compounds. These efforts focus on identifying compounds with reduced dependence and abuse liability. Such research chemicals are increasingly utilized in large-scale production, posing challenges to policy makers and law enforcement (Elliott, Brandt, & Smith, 2016).

Cardiac Arrhythmia Research : Studies on compounds like BRL-32872, which includes a dimethoxyphenyl group, have contributed significantly to antiarrhythmic research. These compounds show potential in inhibiting potassium and calcium channels, key factors in the development of novel treatments for cardiac arrhythmias (Bril et al., 1995).

Cancer Treatment Research : Certain dimethoxyphenyl derivatives have been studied for their selective toxicity against hypoxic tumor cells. This line of research is crucial in the development of targeted cancer therapies, especially for tumors resistant to conventional treatments (Palmer et al., 1996).

Antiulcer Drug Development : The synthesis and evaluation of various acyl derivatives of dimethoxyphenyl compounds have led to the discovery of potential antiulcer drugs. Such research has provided insights into new therapeutic avenues for treating gastric ulcers (Hosokami et al., 1992).

Metabolic Studies : Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides has advanced our understanding of drug metabolism and stability. These studies are crucial for assessing the safety and efficacy of potential pharmaceutical compounds (Ross et al., 1983).

Photocatalytic Degradation Research : Investigations into the use of adsorbents and titanium dioxide for the photodegradation of compounds like propyzamide have implications in environmental science, specifically in reducing the impact of agricultural chemicals (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Diagnostic Imaging in Oncology : Studies on compounds like 18F-ISO-1, which include a dimethoxyphenyl structure, are significant in the development of new diagnostic imaging techniques for cancer, enhancing our ability to assess tumor proliferation and response to treatment (Dehdashti et al., 2013).

Eigenschaften

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-10-6-4-5-7-11(10)16(19)18-13-9-14(20-2)12(17)8-15(13)21-3/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXSSSDGNCZZLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)

![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)

![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)

![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)

![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)

![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)

![5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5504547.png)